molecular formula C12H10F2 B1391402 2-(1,1-Difluoroethyl)naphthalene CAS No. 1204296-00-3

2-(1,1-Difluoroethyl)naphthalene

Cat. No.: B1391402
CAS No.: 1204296-00-3
M. Wt: 192.2 g/mol
InChI Key: RXONBWDKWZKXMH-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)naphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of a difluoroethyl group attached to the naphthalene ring. This compound is of interest in various fields, including medical, environmental, and industrial research, due to its unique chemical structure and biological activity.

Biochemical Analysis

Biochemical Properties

2-(1,1-Difluoroethyl)naphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to the formation of a metabolite through oxidative reactions . Additionally, this compound can interact with other biomolecules such as glutathione, which plays a role in detoxification processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . By modulating this pathway, this compound can affect gene expression and cellular metabolism. For instance, it can lead to the upregulation of genes involved in oxidative stress response and the downregulation of genes associated with cell proliferation . These changes in gene expression can result in altered cellular functions, including changes in cell growth and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Difluoroethyl)naphthalene typically involves the introduction of the difluoroethyl group to the naphthalene ring. One common method is the difluoromethylation process, which involves the formation of a carbon-fluorine bond. This can be achieved using difluoromethylation reagents under specific reaction conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The naphthalene ring can participate in electrophilic aromatic substitution reactions, where substituents replace hydrogen atoms on the ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of this compound .

Scientific Research Applications

2-(1,1-Difluoroethyl)naphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.

    Industry: Used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Difluoroethyl)(naphthalene-2-yl)sulfane
  • 1-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)ethylidene)adamantane
  • 1-(4-Methoxyphenyl)-2-methylene-adamantane

Uniqueness

2-(1,1-Difluoroethyl)naphthalene is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and biological properties. This makes it different from other naphthalene derivatives and similar compounds, providing unique opportunities for research and application .

Properties

IUPAC Name

2-(1,1-difluoroethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2/c1-12(13,14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXONBWDKWZKXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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